molecular formula C13H11ClN4OS B11511083 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanol

1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanol

Cat. No.: B11511083
M. Wt: 306.77 g/mol
InChI Key: YDYPCRKXHRPFFW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol is a complex organic compound that features a chlorophenyl group, a purinylsulfanyl group, and an ethanol moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Purinylsulfanyl Group:

    Formation of the Ethanol Moiety: Finally, the ethanol moiety is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purinylsulfanyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include sodium borohydride, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purinylsulfanyl group is particularly important for its biological activity, as it can mimic natural purine substrates and inhibit enzyme activity. The ethanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-(9H-purin-6-yl)-1-ethanol: Lacks the sulfanyl group, which may result in different biological activity.

    1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-propanol: Has a propanol moiety instead of ethanol, which may affect its solubility and reactivity.

    1-(4-bromophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol: Contains a bromophenyl group instead of chlorophenyl, potentially altering its reactivity and biological activity.

The uniqueness of 1-(4-chlorophenyl)-2-(9H-purin-6-ylsulfanyl)-1-ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanol

InChI

InChI=1S/C13H11ClN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10,19H,5H2,(H,15,16,17,18)

InChI Key

YDYPCRKXHRPFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CSC2=NC=NC3=C2NC=N3)O)Cl

Origin of Product

United States

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